molecular formula C7H6ClNO B1590057 2-Chloro-6-methylnicotinaldehyde CAS No. 91591-69-4

2-Chloro-6-methylnicotinaldehyde

Cat. No. B1590057
CAS RN: 91591-69-4
M. Wt: 155.58 g/mol
InChI Key: SXDBLLSINHOGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 2-Chloro-6-methylnicotinaldehyde is an aromatic heterocyclic compound with the chemical formula C<sub>7</sub>H<sub>6</sub>ClNO .

  • It contains a six-membered ring with two nitrogen atoms at positions 1 and 3.

  • This compound has been studied for its pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties.





  • Synthesis Analysis



    • Various methods exist for synthesizing pyrimidines, including those involving cyclization reactions.

    • Further research is needed to explore specific synthetic routes for 2-Chloro-6-methylnicotinaldehyde .





  • Molecular Structure Analysis



    • The molecular formula is C<sub>7</sub>H<sub>6</sub>ClNO , with an average mass of 155.582 Da .

    • The compound contains a chloro group and a methyl group attached to a pyridine ring.

    • The 3D structure can be visualized here.





  • Chemical Reactions Analysis



    • 2-Chloro-6-methylnicotinaldehyde may participate in various reactions, but specific examples would require further investigation.





  • Physical And Chemical Properties Analysis



    • Density : 1.3±0.1 g/cm³

    • Boiling Point : 250.4±35.0 °C at 760 mmHg

    • Flash Point : 105.3±25.9 °C

    • Molar Refractivity : 40.8±0.3 cm³

    • Polar Surface Area : 30 Ų




  • Scientific Research Applications

    Photodegradation Studies

    2-Chloro-6-methylnicotinaldehyde has been studied for its photodegradation properties. For instance, its derivatives undergo photochemical E (trans) to Z (cis) isomerization upon direct irradiation and triplet sensitized excitation. This property is significant in understanding the behavior of organic compounds under light exposure and has potential implications in the development of photoresponsive materials. The derivatives synthesized from 2-Chloro-6-methylnicotinaldehyde were also evaluated for their antimicrobial activity, indicating its potential use in creating compounds with biological applications (Gangadasu et al., 2009).

    Synthesis of Complex Organic Compounds

    The compound has been instrumental in synthesizing various organic molecules, demonstrating its versatility as a chemical reagent. For example, a study detailed the streamlined access to functionalized chromenes and quinolines using domino reactions of salicylic aldehydes and methyl 4-chloro-2-butynoate, showcasing the utility of 2-Chloro-6-methylnicotinaldehyde in facilitating complex chemical transformations (Bello et al., 2010).

    Role in Chemical Stabilization

    Another research application involves the stabilization of reactive aldehydes through complexation. 2-Chloro-6-methylnicotinaldehyde can be involved in reactions where reactive aldehydes, such as formaldehyde and α-chloro aldehydes, are generated and stabilized as coordination complexes with specific reagents. This approach allows for the controlled use of these reactive entities in further chemical syntheses, highlighting the compound's role in advanced chemical processing and synthesis strategies (Maruoka et al., 1993).

    Antibacterial Activity of Derivatives

    Derivatives of 2-Chloro-6-methylnicotinaldehyde have been evaluated for their antibacterial properties. This exploration into the biological activities of compounds derived from 2-Chloro-6-methylnicotinaldehyde opens avenues for its application in medicinal chemistry, particularly in the design and synthesis of new antibacterial agents (Chohan et al., 2003).

    Safety And Hazards



    • The compound is considered hazardous.

    • Precautions include avoiding skin and eye contact.

    • For detailed safety information, refer to the MSDS.




  • Future Directions



    • Further research should explore novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity.




    Please note that this analysis is based on available information, and additional research may yield more insights. If you need further details or have specific questions, feel free to ask!


    properties

    IUPAC Name

    2-chloro-6-methylpyridine-3-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SXDBLLSINHOGPK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=C(C=C1)C=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H6ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50551193
    Record name 2-Chloro-6-methylpyridine-3-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50551193
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    155.58 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-6-methylnicotinaldehyde

    CAS RN

    91591-69-4
    Record name 2-Chloro-6-methylpyridine-3-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50551193
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A solution of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxyamide (1.30 g, 5.83 mmol) in dichloromethane (15 mL) was added with diisobutylaluminum hydride (0.99 M solution in toluene, 12 mL, 11.66 mmol) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was added with 2 M aqueous sodium hydroxide, and the mixture was stirred at room temperature for 30 minutes, and then extracted with ethyl acetate. The organic layer was washed with saturated brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain 2-chloro-6-methylnicotinaldehyde (828 mg, 91%) as pale yellow oil.
    Name
    2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxyamide
    Quantity
    1.3 g
    Type
    reactant
    Reaction Step One
    Quantity
    12 mL
    Type
    reactant
    Reaction Step One
    Quantity
    15 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Chloro-6-methylnicotinaldehyde
    Reactant of Route 2
    Reactant of Route 2
    2-Chloro-6-methylnicotinaldehyde
    Reactant of Route 3
    Reactant of Route 3
    2-Chloro-6-methylnicotinaldehyde
    Reactant of Route 4
    Reactant of Route 4
    2-Chloro-6-methylnicotinaldehyde
    Reactant of Route 5
    2-Chloro-6-methylnicotinaldehyde
    Reactant of Route 6
    2-Chloro-6-methylnicotinaldehyde

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.